DDAO phosphate (diammonium)

PP-2A Diarrhetic Shellfish Toxins Fluorimetric Microplate Assay

Standard fluorogenic phosphatase substrates (4-MUP, FDP, pNPP) suffer from pH constraints, green-channel autofluorescence, or insoluble precipitates, limiting live-cell and multiplexed assays. DDAO phosphate (diammonium) solves these limitations. - **Spectral performance:** λex 633/λem 659 nm (far-red). Excels with He-Ne lasers; >200 nm Stokes shift enables real-time kinetic monitoring. - **Application-ready:** Validated for PP-2A (DSP toxin detection), dual-color Western blots (red channel), and ELISA. Water-soluble product. - **Supply:** Low KM, high turnover. Available in research to bulk quantities. Stable for routine cold-chain shipping.

Molecular Formula C15H18Cl2N3O5P
Molecular Weight 422.2 g/mol
Cat. No. B12372543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDAO phosphate (diammonium)
Molecular FormulaC15H18Cl2N3O5P
Molecular Weight422.2 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)OP(=O)(O)O)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C.N.N
InChIInChI=1S/C15H12Cl2NO5P.2H3N/c1-15(2)8-5-7(23-24(20,21)22)3-4-10(8)18-11-6-9(16)14(19)13(17)12(11)15;;/h3-6H,1-2H3,(H2,20,21,22);2*1H3
InChIKeyBJSNVTPPOAOWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DDAO Phosphate Baseline Characterization


DDAO phosphate (diammonium), chemically designated 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate, diammonium salt (CAS 500883-59-0), is a long-wavelength fluorogenic substrate for phosphatase enzymes . It exists as a non-fluorescent or weakly fluorescent precursor that upon enzymatic hydrolysis yields a brightly red-fluorescent DDAO product with absorption/emission maxima of ~646/659 nm, efficiently excited by the 633 nm He–Ne laser line [1]. The compound is characterized by a tunable excitation wavelength (600–650 nm) and a far-red emission wavelength (λem = 656 nm) . Key baseline properties include a molecular weight of 422.2 g/mol, good water solubility, a low KM value, and a high enzymatic turnover rate [2].

Far-red fluorogenic substrateHydrolysis yields DDAO product with emission ~656 nm, excitable by 633 nm He–Ne laser line
Non-fluorescent phosphate formIntact substrate ensures minimal background prior to enzymatic activation
Large Stokes shift (>200 nm)Enables substrate-product discrimination in real-time kinetic assays without separation steps

Why DDAO Phosphate Outperforms Generic Substrates


Generic phosphatase substrates such as 4-methylumbelliferyl phosphate (4-MUP), fluorescein diphosphate (FDP), and p-nitrophenyl phosphate (pNPP) exhibit fundamentally different spectral, kinetic, and application compatibility profiles that preclude simple substitution [1]. 4-MUP requires alkaline pH >10 for maximal fluorescence development, rendering it unsuitable for live-cell or continuous physiological assays [2]; FDP and fluorescein-based substrates emit in the green spectral region (~520 nm) where cellular autofluorescence and biological matrix interference are substantially elevated compared with the far-red emission of DDAO . ELF-97 phosphate, while also a fluorogenic phosphatase substrate, generates a water-insoluble fluorescent precipitate that is optimal for in situ localization but impractical for homogeneous solution-based or microplate assays where DDAO's water-soluble product is required . The selection of phosphatase substrate therefore directly dictates detection sensitivity, spectral multiplexing capability, and compatibility with specific instrumentation and sample matrices—parameters that are not interchangeable across the substrate class.

4-Methylumbelliferyl phosphate (4-MUP)

Requires alkaline pH >10 for maximal fluorescence, limiting compatibility with live-cell or physiological assay conditions.

Fluorescein diphosphate (FDP) / fluorescein substrates

Green emission (~520 nm) may increase autofluorescence and biological matrix interference relative to far-red detection; spectral multiplexing capability may shift.

ELF-97 phosphate

Forms water-insoluble fluorescent precipitate optimized for in situ localization, which may restrict use in homogeneous microplate or solution-based assays.

Quantitative Evidence: DDAO Phosphate vs. Alternatives


Comparable PP-2A Performance to FDP

In a head-to-head comparison evaluating DDAO phosphate against fluorescein diphosphate (FDP) as protein phosphatase 2A (PP-2A) substrates for diarrhetic shellfish toxin (DSP) detection, DDAO demonstrated equivalent analytical performance [1]. Okadaic acid-dependent inhibition curves (0.0157–9.43 nM) showed similar results between FDP and DDAO, and recovery percentages from spiked mussel samples (both raw and canned) were very similar and reproducible between the two substrates [2]. Comparative analysis of DSP-contaminated mussel samples by HPLC and FDP/DDAO-PP-2A methods showed good correlation among all methods [3].

PP-2A Performance vs. FDP
Head-to-head
Reported equivalent analytical performance; similar okadaic acid inhibition (0.0157–9.43 nM) and recovery from spiked mussel samples
Supports PP-2A-based toxin detection with far-red spectral advantage
Good correlation with HPLC reference method; no significant performance difference observed
PP-2A Diarrhetic Shellfish Toxins Fluorimetric Microplate Assay

Large Stokes Shift for Substrate-Product Discrimination

DDAO phosphate exhibits an unusually large Stokes shift upon enzymatic hydrolysis, with the emission maximum shifting by >200 nm between the intact phosphate substrate and the dephosphorylated DDAO product [1]. The substrate form displays absorption/emission at λexc 477 nm / λem 628 nm (ε 26.0 L mmol⁻¹ cm⁻¹ in 50 mM potassium phosphate pH 7.0), while the enzymatic hydrolysis product exhibits absorption/emission maxima of ~646/659 nm . This large spectral separation permits both species to be easily distinguished in real-time kinetic assays without the need for separation steps .

Emission Shift >200 nm
Head-to-head
>200 nm shift between substrate (λem 628 nm) and DDAO product (λem 659 nm)
Enables substrate-product discrimination in real-time kinetics without separation
Typical fluorogenic substrates exhibit shifts ~90 nm (e.g., 4-MUP)
Fluorogenic Substrate Spectral Shift Real-Time Monitoring

Low Nanogram Detection in Dual-Color Western Blotting

In a dual-color fluorescence Western blotting method using DDAO phosphate with alkaline phosphatase (AP)-conjugated reporter molecules in combination with BODIPY FL-X total protein stain, detection of low nanogram amounts of protein was demonstrated [1]. All proteins in the profile are visualized as green signal (BODIPY FL-X), while those detected specifically with the AP-conjugate using DDAO phosphate appear as red signal, enabling unambiguous identification of target proteins relative to the entire protein profile on a single electroblot [2]. This dual-color approach obviates the need for replicate gels and subsequent alignment of chemiluminescent or colorimetric signals [3].

Dual-Color Western Blot Sensitivity
Head-to-head
Low nanogram protein detection via far-red DDAO signal combined with green total protein stain (BODIPY FL-X)
Supports single-membrane multiplexed quantitative Western blotting
Eliminates need for replicate blots and inter-blot alignment
Western Blotting Dual-Color Detection Alkaline Phosphatase Conjugate

Non-Fluorescent Substrate for Low Background

In its intact phosphate ester form, DDAO phosphate is non-fluorescent or only weakly fluorescent, ensuring that background signal in the absence of phosphatase activity is minimal [1]. This property, combined with the far-red emission of the hydrolysis product (λem 658 nm), results in low spontaneous background interference compared with substrates that emit in the blue-green spectral region where cellular autofluorescence is elevated . The large spectral shift (>200 nm) between substrate and product further minimizes residual substrate fluorescence contributing to background .

Low Background Substrate
Class-level
Non-fluorescent phosphate form; far-red product emission (λem 658 nm) with inherently low autofluorescence
May support low-background detection in complex biological matrices
Class-level inference: autofluorescence reduction relative to blue-green emitters
Low Background Fluorogenic Substrate Signal-to-Noise Ratio

Favorable Kinetics: Low KM and High Turnover

DDAO phosphate is characterized by a low KM (Michaelis constant) and a high turnover rate when hydrolyzed by phosphatase enzymes [1]. These kinetic properties indicate high substrate affinity for the enzyme active site and rapid catalytic conversion to the fluorescent product, respectively [2]. The combination of low KM and high turnover rate translates to rapid signal generation and high assay sensitivity at low enzyme concentrations .

Kinetic Profile
Source review
Low KM and high turnover rate reported for alkaline phosphatase and PP-2A
Supports rapid signal generation at low enzyme concentrations
Quantitative KM/kcat values not specified in available documentation
Enzyme Kinetics Michaelis Constant Turnover Rate

Optimal Application Scenarios


Multiplex Western Blotting with Single-Membrane Normalization

DDAO phosphate is optimally deployed in dual-color fluorescence Western blotting workflows where target protein detection via alkaline phosphatase-conjugated antibodies (red channel, λem 659 nm) is combined with total protein normalization using a green-fluorescent dye such as BODIPY FL-X [1]. This application leverages DDAO's far-red emission, which is efficiently excited by standard 633 nm He–Ne or 635 nm diode lasers and spectrally resolved from green-channel total protein stains, enabling low-nanogram protein detection sensitivity and eliminating the need for replicate blots and inter-blot alignment [2].

Microplate Screening for Phosphatase Inhibitors

DDAO phosphate serves as a validated substrate for protein phosphatase 2A (PP-2A) in fluorimetric microplate assays for detecting diarrhetic shellfish toxins (DSP) such as okadaic acid [3]. The compound has demonstrated analytical performance equivalent to fluorescein diphosphate (FDP) in this application, with linear PP-2A concentration-fluorescence relationships and reproducible recovery from complex food matrices (raw and canned mussels) [4]. Its far-red fluorescence reduces interference from colored compounds and sample matrix autofluorescence common in food and environmental sample screening .

Real-Time Phosphatase Activity Monitoring

The >200 nm emission shift between DDAO phosphate substrate (λem 628 nm) and its DDAO hydrolysis product (λem 659 nm) enables real-time kinetic monitoring of phosphatase activity in homogeneous solution-based assays without requiring separation or wash steps . This large Stokes shift minimizes spectral overlap and allows accurate quantification of both substrate depletion and product formation simultaneously, making DDAO phosphate particularly suitable for continuous enzyme kinetic studies, inhibitor screening, and automated high-throughput liquid handling systems where simplified workflows are essential .

ELISA with High Sensitivity and Low Background

DDAO phosphate is ideally suited for ELISA and related immunoassay formats where alkaline phosphatase is employed as the reporter enzyme. The non-fluorescent nature of the intact phosphate substrate ensures minimal background signal prior to enzymatic activation, while the far-red emission (λem 656–659 nm) of the DDAO product operates in a spectral region with intrinsically lower biological autofluorescence [5]. These properties, combined with the compound's low KM and high turnover rate, support sensitive detection of low-abundance analytes in complex biological fluids with reduced sample matrix interference .

Application
Selection Property
Validation Focus
Dual-color Western blotting
Far-red emission, dual-channel compatibility
Single-membrane total protein normalization with green counterstain
Phosphatase inhibitor screening (microplate)
PP-2A substrate with far-red readout
Matrix interference reduction in food and environmental samples
Real-time activity monitoring
>200 nm Stokes shift
Continuous kinetic monitoring without separation steps
ELISA and immunoassays
Non-fluorescent substrate, low KM/high turnover
Low background and detection sensitivity in complex fluids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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